Here are some areas of scientific research involving F16CuPc:
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is a complex organic compound characterized by its unique structure and properties. It contains a copper ion coordinated to a phthalocyanine ligand that is heavily fluorinated. The molecular formula for this compound is C32CuF16N8, with a molecular weight of approximately 688.00 g/mol . Its distinctive fluorinated phthalocyanine structure imparts notable chemical stability and unique optical properties.
The synthesis of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine generally involves:
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine has several applications:
Studies on the interactions of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine with biological systems indicate potential binding affinities with biomolecules. Its interactions can lead to enhanced photodynamic effects against cancer cells when combined with specific targeting agents. Further research is needed to elucidate its full interaction profile with cellular components and other therapeutic agents .
Several compounds share structural similarities with Copper(II) 1,2,3,4,,8,,9,,10,,11,,15,,16,,17,,18,,22,,23,,24,,25-hexadecafluoro-29H,,31H-phthalocyanine. Notable examples include:
Compound Name | Structure | Unique Features |
---|---|---|
Copper(II) Phthalocyanine | C32CuN8 | Lacks fluorination; used widely as a dye |
Zinc(II) Phthalocyanine | C32ZnN8 | Exhibits strong fluorescence; used in photodynamic therapy |
Nickel(II) Phthalocyanine | C32NiN8 | Known for catalytic properties; less stable than copper variant |
Copper(II) 1,,2,,3,,4,,8,,9,,10,,11,,15,,16,,17,,18,,22,,23,,24,,25-hexadecafluoro-29H,,31H-phthalocyanine stands out due to its extensive fluorination which enhances its chemical stability and alters its electronic properties compared to these similar compounds .